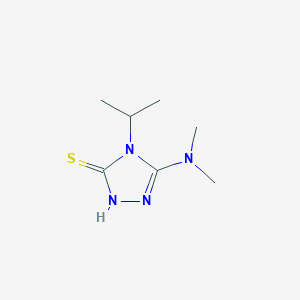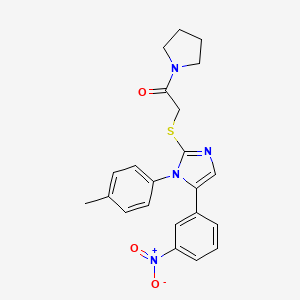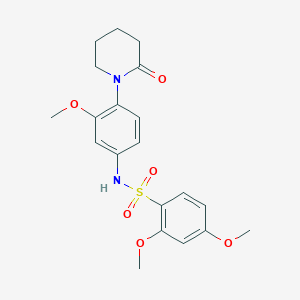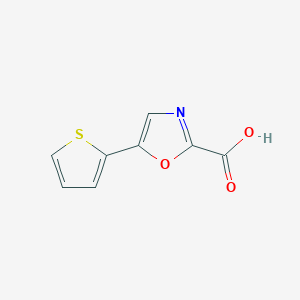![molecular formula C12H17NO4 B2958059 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid CAS No. 2361635-00-7](/img/structure/B2958059.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid and related compounds have been explored for various therapeutic applications. A study by Šmelcerović et al. (2013) demonstrated the potential of cyclodidepsipeptides, which share structural similarities with the compound , as inhibitors of xanthine oxidase (XO) and anti-inflammatory agents. These findings suggest applications in the treatment of conditions associated with excessive uric acid production, such as gout, and other inflammatory conditions (Šmelcerović et al., 2013).
Contributions to Organic Synthesis
The compound's structure, featuring a cyclobutyl core and a prop-2-ynoic acid moiety, can contribute to the field of organic synthesis. Tornøe et al. (2002) reported on the utility of cycloaddition reactions involving azides and alkynes to produce 1H-[1,2,3]-triazoles, highlighting the compound's potential role in the development of novel synthetic methodologies. Such reactions are crucial for constructing complex molecules, including pharmaceuticals and materials (Tornøe et al., 2002).
Enabling Advanced Material Synthesis
The unique chemical structure of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid could facilitate the synthesis of advanced materials. For instance, its incorporation into polymers or coatings could lead to materials with novel properties, such as enhanced durability or specific interactions with biological systems. While direct studies on this specific compound might be limited, the exploration of structurally related compounds provides a foundation for future innovations.
Biocatalytic Applications
Lammens et al. (2011) explored the synthesis of biobased succinonitrile from amino acids, presenting a method that could be adaptable for synthesizing compounds like 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid from bio-derived precursors. This approach underscores the potential for utilizing biocatalysis to produce complex organic molecules from renewable resources, aligning with sustainable chemistry principles (Lammens et al., 2011).
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4,6-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAYUMMEZFIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)


![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)


![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
